molecular formula C23H28O4 B14352698 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate CAS No. 90996-02-4

4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate

Katalognummer: B14352698
CAS-Nummer: 90996-02-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: YFYYCJXYCSHQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a benzoate ester linked to a pent-4-en-1-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate typically involves the esterification of 4-(2-Methylbutoxy)phenol with 4-[(pent-4-en-1-yl)oxy]benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl or benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Methylbutoxy)phenyl benzoate: Lacks the pent-4-en-1-yloxy group.

    4-(Pent-4-en-1-yloxy)phenyl benzoate: Lacks the 2-methylbutoxy group.

Uniqueness

4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate is unique due to the presence of both the 2-methylbutoxy and pent-4-en-1-yloxy groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

90996-02-4

Molekularformel

C23H28O4

Molekulargewicht

368.5 g/mol

IUPAC-Name

[4-(2-methylbutoxy)phenyl] 4-pent-4-enoxybenzoate

InChI

InChI=1S/C23H28O4/c1-4-6-7-16-25-20-10-8-19(9-11-20)23(24)27-22-14-12-21(13-15-22)26-17-18(3)5-2/h4,8-15,18H,1,5-7,16-17H2,2-3H3

InChI-Schlüssel

YFYYCJXYCSHQSG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.